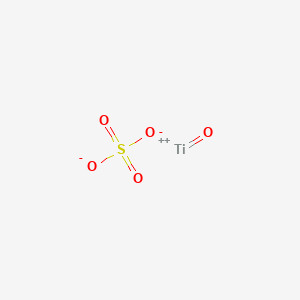

Titanium oxide sulphate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of titanium oxide sulphate involves processes like thermal hydrolysis of titanium tetrachloride, leading to titanium oxide (TiO2) and sulfated titanium oxide (TiO2-SO4^2-) formations. These compounds exhibit mixed crystalline structures such as anatase, brookite, and rutile, with sulfation stabilizing the anatase structure and coexisting with a small amount of brookite structure (Benito et al., 2014).

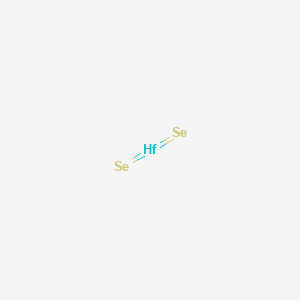

Molecular Structure Analysis

The molecular structure of titanium oxide varies depending on the synthesis method and conditions. Sulfur doping, for instance, has been found to cause the absorption edge of TiO2 to shift into the lower-energy region, implying modifications to its molecular structure and enhancing its application in photocatalysis (Umebayashi et al., 2002).

Chemical Reactions and Properties

Titanium oxide sulphate engages in various chemical reactions, exhibiting high surface area and reactivity, especially when modified with sulfur or other elements. For example, titanium oxide-Ti3C2 hybrids have demonstrated enhanced polysulfide adsorption ability, crucial for applications like lithium-sulfur batteries (Pan et al., 2019).

Physical Properties Analysis

Titanium oxide sulphate's physical properties, such as surface area and porosity, are significantly influenced by its synthesis and post-synthesis treatments. High surface area crystalline titanium dioxide, for instance, showcases its potential in electrochemical energy storage and catalysis, indicating the material's versatility and efficiency in various applications (Fröschl et al., 2012).

Chemical Properties Analysis

The chemical properties of titanium oxide sulphate, particularly its reactivity and interaction with other substances, are central to its application in fields such as photocatalysis and environmental remediation. Surface- and structural-dependent reactivity studies highlight how synthetic manipulations can enhance its chemical heterogeneous reactivity, underscoring the material's adaptability and utility (Giles et al., 2022).

Wissenschaftliche Forschungsanwendungen

Environmental and Energy Applications : Titanium oxide has been extensively used in environmental and energy fields, including photocatalysis, solar cells, and lithium-ion batteries. Its properties are well-suited for dye-sensitized solar cells, lithium-ion batteries, photocatalytic hydrogen evolution, photocatalytic CO2 reduction, photocatalytic degradation, and adsorption removal of pollutants (Wei et al., 2018).

Synthesis of Nano-Powders : Titanium oxide nano-powders have been synthesized from purified sulphate leach liquor of red mud, mainly in the form of anatase. This process involves solvent extraction, stripping, and chemical precipitation, resulting in high-grade titanium white precipitate (Tsakiridis et al., 2011).

Catalysis and Photocatalysis : The unique surface, electronic, and catalytic properties of TiO2 make it highly applicable in both conventional areas (pigments, cosmetics, toothpaste, and paints) and functional areas such as photoelectrochemical cells, dye-sensitized solar cells, catalysis, photovoltaic cells, sensors, and biomedical treatments. Its role in energy, environment, and health is significant (Liu et al., 2014).

Nitrogen Content Determination in Cereals : Titanium dioxide is used as a catalyst in the Kjeldahl method for determining total nitrogen content in cereal grains. This application involves the use of titanium dioxide with cupric sulphate and potassium sulphate (Williams, 1973).

Cancer Theranostics : TiO2-based nanomaterials are increasingly used in biomedicine, particularly for cancer theranostics. These materials are used in drug delivery systems and various therapies like photothermal, photodynamic, and sonodynamic therapies. They also serve in single/multi-modal imaging and diagnostic effectiveness enhancement (Wang et al., 2020).

Medical Applications : Titanium dioxide nanoparticles are significant in medical therapies, particularly in photodynamic therapy for treating maladies like psoriasis and cancer. Their ability to induce cell death by generating reactive oxygen species is crucial (Ziental et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxotitanium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADRTWZQWGIUGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5STi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium, oxo(sulfato(2-)-kappaO,kappaO')- | |

CAS RN |

13825-74-6 | |

| Record name | Titanium oxysulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13825-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.